![molecular formula C36H18F20IrN4P B13893550 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound It is characterized by the presence of iridium(3+) coordinated with pyridine and pyridin-2-ylpyridine ligands, along with hexafluorophosphate as the counterion
Vorbereitungsmethoden
The synthesis of 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The organic ligands, 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine and 2-pyridin-2-ylpyridine, are synthesized through multi-step organic reactions involving halogenation, nitration, and coupling reactions.
Complex Formation: The iridium(3+) complex is formed by reacting iridium trichloride with the synthesized ligands in the presence of a suitable base under inert atmosphere conditions.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Counterion Exchange: The hexafluorophosphate counterion is introduced by treating the purified complex with hexafluorophosphoric acid.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The iridium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where the pyridine ligands can be replaced by other ligands under appropriate conditions.
Coordination Chemistry: The compound can form coordination complexes with other metal ions or ligands, leading to the formation of new compounds with different properties.
Wissenschaftliche Forschungsanwendungen
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Medicinal Chemistry: Research is being conducted on its potential use in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Analytical Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of specific analytes.
Wirkmechanismus
The mechanism of action of this compound involves its ability to coordinate with various substrates through its iridium center. The iridium(3+) ion acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The pyridine and pyridin-2-ylpyridine ligands play a crucial role in stabilizing the complex and enhancing its reactivity. The hexafluorophosphate counterion helps in maintaining the overall charge balance and solubility of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate include:
Trifluorotoluene: An organic compound with similar trifluoromethyl groups, used as a solvent and synthetic intermediate.
Other Iridium Complexes: Various iridium complexes with different ligands, used in catalysis and materials science.
Pyridine Derivatives: Compounds containing pyridine ligands, used in coordination chemistry and catalysis.
These similar compounds share some chemical properties but differ in their specific applications and reactivity profiles, highlighting the unique characteristics of this compound.
Eigenschaften
Molekularformel |
C36H18F20IrN4P |
|---|---|
Molekulargewicht |
1109.7 g/mol |
IUPAC-Name |
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C13H5F7N.C10H8N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3 |
InChI-Schlüssel |
YJLRDXHUSZGBKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine](/img/structure/B13893470.png)
![N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13893474.png)

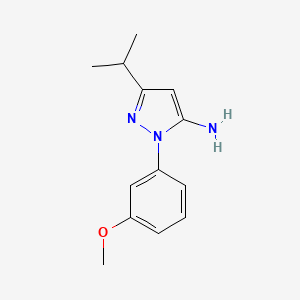
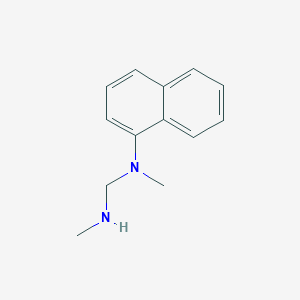


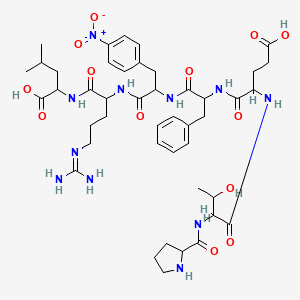
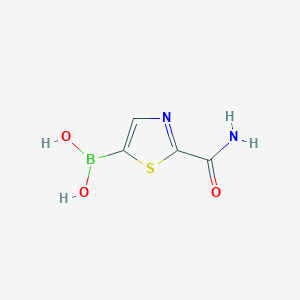
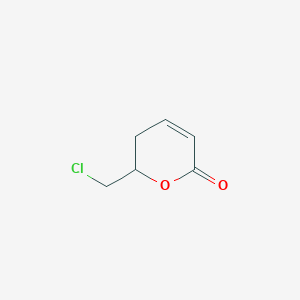
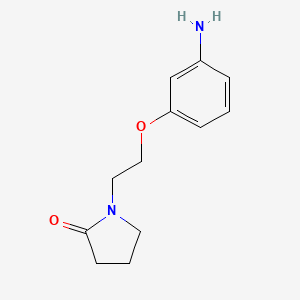
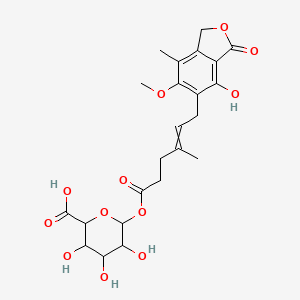
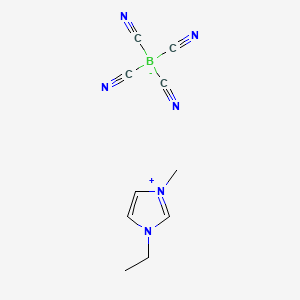
![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)
